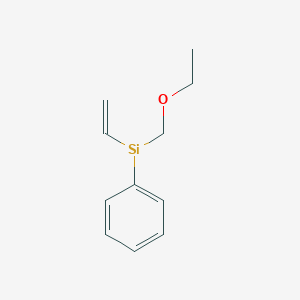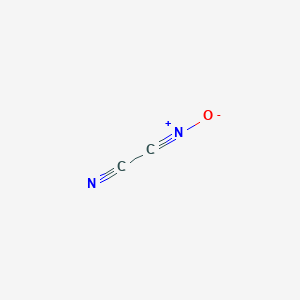
Cyanogen oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cyanogen oxide can be synthesized through the oxidation of cyanogen (C₂N₂). One common method involves the gas-phase oxidation of cyanogen using oxygen over a silver catalyst. Another method includes the use of chlorine over activated silicon dioxide or nitrogen dioxide over a copper(II) salt .
Industrial Production Methods: Industrial production of this compound typically involves the gas-phase oxidation of hydrogen cyanide (HCN) using air over a silver catalyst. This method is preferred due to its efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: Cyanogen oxide undergoes various chemical reactions, including:
Oxidation: this compound can be further oxidized to form other nitrogen oxides.
Reduction: It can be reduced to form cyanogen or hydrogen cyanide.
Substitution: this compound can participate in substitution reactions with halogens and other nucleophiles.
Common Reagents and Conditions:
Oxidation: Oxygen or ozone can be used as oxidizing agents.
Reduction: Hydrogen or metal hydrides can be used as reducing agents.
Substitution: Halogens such as chlorine or bromine can be used in substitution reactions.
Major Products Formed:
Oxidation: Nitrogen oxides such as nitrogen dioxide (NO₂).
Reduction: Cyanogen (C₂N₂) or hydrogen cyanide (HCN).
Substitution: Halogenated cyanogen compounds such as cyanogen chloride (NCCl) or cyanogen bromide (NCBr).
Applications De Recherche Scientifique
Cyanogen oxide has several applications in scientific research, including:
Mécanisme D'action
Cyanogen oxide exerts its effects by interacting with various molecular targets and pathways. It can inhibit cytochrome oxidase, an enzyme involved in cellular respiration, leading to tissue hypoxia and asphyxia . This mechanism is similar to that of other cyanide compounds, which also inhibit cellular respiration by binding to the iron center of cytochrome oxidase .
Comparaison Avec Des Composés Similaires
Cyanogen oxide is similar to other cyanogen compounds such as:
Cyanogen (C₂N₂): A colorless, toxic gas with a similar structure but without the oxygen atoms.
Cyanogen chloride (NCCl): A toxic gas used as a chemical weapon and in organic synthesis.
Cyanogen bromide (NCBr): A toxic compound used in protein sequencing and organic synthesis.
Uniqueness: this compound is unique due to its pseudohalogen nature and its ability to participate in a wide range of chemical reactions. Its high reactivity and toxicity make it a valuable compound for scientific research and industrial applications .
Propriétés
Numéro CAS |
14442-19-4 |
|---|---|
Formule moléculaire |
C2N2O |
Poids moléculaire |
68.03 g/mol |
Nom IUPAC |
2-oxidoazaniumylidyneacetonitrile |
InChI |
InChI=1S/C2N2O/c3-1-2-4-5 |
Clé InChI |
CBXQCVZYHBHJRI-UHFFFAOYSA-N |
SMILES canonique |
C(#N)C#[N+][O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




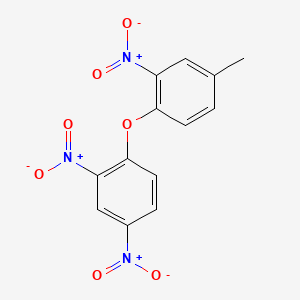
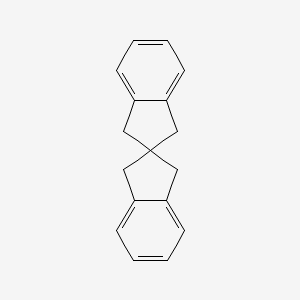
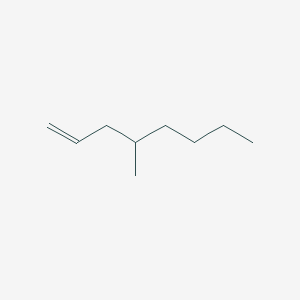
![5-[(4-chlorophenyl)sulfanylmethyl]-2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridine](/img/structure/B14720872.png)

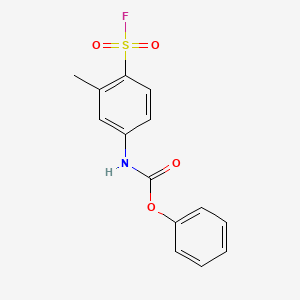

![2,2'-[(2,5-Dihydroxy-1,3-phenylene)bis(methylene)]di(benzene-1,4-diol)](/img/structure/B14720909.png)
![4-methoxy-1-phenyltetracyclo[6.6.0.02,7.09,14]tetradeca-2(7),3,5,9,11,13-hexaene](/img/structure/B14720917.png)
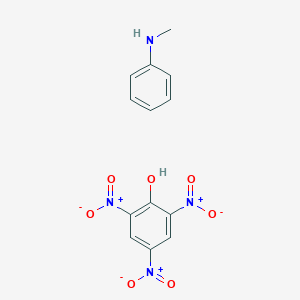
![1,4-Naphthalenedione, 2-[(2,3-dimethoxyphenyl)hydroxymethyl]-](/img/structure/B14720938.png)
